2-Chloro-6-(furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside
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Overview
Description
2-Chloro-6-(furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside is a purine nucleoside analogue. This compound is notable for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms primarily involve the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized by reacting 2-chloropurine with furan-2-carbaldehyde under acidic conditions to form 2-chloro-6-(furan-2-yl)purine.
Glycosylation: The purine base is then glycosylated with a protected ribose derivative. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection and Fluorination: The protected nucleoside is deprotected under acidic conditions, followed by selective fluorination at the 3’ position using diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Glycosidic Bond Cleavage: Under acidic or enzymatic conditions, the glycosidic bond can be cleaved.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various 2-substituted purine derivatives.
Oxidation Products: Furanones.
Reduction Products: Dihydrofurans.
Scientific Research Applications
2-Chloro-6-(furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Potential use in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This results in the induction of apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Fludarabine: Another purine nucleoside analogue used in the treatment of hematological malignancies.
Cladribine: Similar mechanism of action, used in the treatment of hairy cell leukemia.
Nelarabine: A prodrug of arabinosylguanine, used in T-cell acute lymphoblastic leukemia.
Uniqueness
2-Chloro-6-(furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and potentially improved efficacy and safety profiles compared to other nucleoside analogues .
Properties
Molecular Formula |
C14H12ClFN4O4 |
---|---|
Molecular Weight |
354.72 g/mol |
IUPAC Name |
2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H12ClFN4O4/c15-14-18-9(6-2-1-3-23-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(4-21)24-13/h1-3,5,7-8,11,13,21-22H,4H2 |
InChI Key |
FUAYUQXTQUOELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O |
Origin of Product |
United States |
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